molecular formula C12H8ClFN4O B3887351 N'-[(Z)-(2-chloro-6-fluorophenyl)methylidene]pyrazine-2-carbohydrazide

N'-[(Z)-(2-chloro-6-fluorophenyl)methylidene]pyrazine-2-carbohydrazide

Cat. No.: B3887351
M. Wt: 278.67 g/mol
InChI Key: CLVNVCHNSGDXBO-FMQZQXMHSA-N
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Description

N’-[(Z)-(2-chloro-6-fluorophenyl)methylidene]pyrazine-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(2-chloro-6-fluorophenyl)methylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between 2-chloro-6-fluorobenzaldehyde and pyrazine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(2-chloro-6-fluorophenyl)methylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: The corresponding amine and aldehyde.

    Substitution: Substituted derivatives where the chloro or fluoro groups are replaced by nucleophiles.

Scientific Research Applications

N’-[(Z)-(2-chloro-6-fluorophenyl)methylidene]pyrazine-2-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an anticancer agent.

    Materials Science: Schiff bases are known for their ability to form stable complexes with transition metals, making them useful in the development of new materials with unique properties.

    Biological Research: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and other biochemical processes.

Mechanism of Action

The mechanism of action of N’-[(Z)-(2-chloro-6-fluorophenyl)methylidene]pyrazine-2-carbohydrazide involves its interaction with cellular targets. The compound can form complexes with metal ions, which may interfere with cellular processes such as DNA replication and enzyme activity. This interaction can lead to cytotoxic effects, particularly in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(Z)-(2-chloro-6-fluorophenyl)methylidene]pyrazine-2-carbohydrazide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. These substituents can influence the compound’s reactivity and biological activity, making it distinct from other Schiff bases .

Properties

IUPAC Name

N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN4O/c13-9-2-1-3-10(14)8(9)6-17-18-12(19)11-7-15-4-5-16-11/h1-7H,(H,18,19)/b17-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVNVCHNSGDXBO-FMQZQXMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=NC=CN=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N\NC(=O)C2=NC=CN=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(Z)-(2-chloro-6-fluorophenyl)methylidene]pyrazine-2-carbohydrazide
Reactant of Route 2
N'-[(Z)-(2-chloro-6-fluorophenyl)methylidene]pyrazine-2-carbohydrazide
Reactant of Route 3
N'-[(Z)-(2-chloro-6-fluorophenyl)methylidene]pyrazine-2-carbohydrazide
Reactant of Route 4
N'-[(Z)-(2-chloro-6-fluorophenyl)methylidene]pyrazine-2-carbohydrazide
Reactant of Route 5
N'-[(Z)-(2-chloro-6-fluorophenyl)methylidene]pyrazine-2-carbohydrazide
Reactant of Route 6
N'-[(Z)-(2-chloro-6-fluorophenyl)methylidene]pyrazine-2-carbohydrazide

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